6-cyano-N-(3,4-dimethylphenyl)-N-(pentan-3-yl)pyridine-3-sulfonamide
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Overview
Description
6-cyano-N-(3,4-dimethylphenyl)-N-(pentan-3-yl)pyridine-3-sulfonamide is a complex organic compound characterized by its unique structural components, including a cyano group, a dimethylphenyl group, and a pyridine sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyano-N-(3,4-dimethylphenyl)-N-(pentan-3-yl)pyridine-3-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridine Sulfonamide Core:
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction to attach the dimethylphenyl group to the pyridine ring.
Addition of the Pentan-3-yl Group: The final step involves the alkylation of the sulfonamide nitrogen with pentan-3-yl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-cyano-N-(3,4-dimethylphenyl)-N-(pentan-3-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-cyano-N-(3,4-dimethylphenyl)-N-(pentan-3-yl)pyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, aiding in the development of new therapeutic agents.
Industrial Applications: Its stability and reactivity profile make it useful in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 6-cyano-N-(3,4-dimethylphenyl)-N-(pentan-3-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The sulfonamide moiety can form hydrogen bonds with target proteins, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
6-cyano-N-(3,4-dimethylphenyl)-N-(butan-2-yl)pyridine-3-sulfonamide: Similar structure but with a butan-2-yl group instead of a pentan-3-yl group.
6-cyano-N-(3,4-dimethylphenyl)-N-(hexan-4-yl)pyridine-3-sulfonamide: Similar structure but with a hexan-4-yl group.
Uniqueness
6-cyano-N-(3,4-dimethylphenyl)-N-(pentan-3-yl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile applications in various fields, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
6-cyano-N-(3,4-dimethylphenyl)-N-pentan-3-ylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-5-17(6-2)22(18-9-7-14(3)15(4)11-18)25(23,24)19-10-8-16(12-20)21-13-19/h7-11,13,17H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORMVUKLDSZHQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N(C1=CC(=C(C=C1)C)C)S(=O)(=O)C2=CN=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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